

structural elucidation of avilamycin and related compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Avilamycin**

Cat. No.: **B193671**

[Get Quote](#)

An In-depth Technical Guide on the Structural Elucidation of **Avilamycin** and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin A, a prominent member of the orthosomycin family of antibiotics, is produced by *Streptomyces viridochromogenes*. It exhibits a complex oligosaccharide structure, which has been a subject of extensive research for its complete structural determination. This guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its structure and that of related compounds.

Core Structure and Chemical Properties

Avilamycin A is a complex oligosaccharide antibiotic. Its intricate structure is composed of a C33 polyol aglycone, a dichloroisoeverninic acid moiety, and several unique sugar units. The complete structural elucidation was a significant challenge, ultimately achieved through a combination of advanced spectroscopic techniques and chemical degradation studies.

Experimental Methodologies for Structural Elucidation

The determination of the complex structure of **avilamycin** and its congeners has relied on a combination of sophisticated analytical techniques. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone for determining the intricate stereochemistry and connectivity of the monosaccharide units within **avilamycin**. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments were crucial in piecing together the structure.

Detailed Protocol for 2D NMR Analysis of **Avilamycin**:

- Sample Preparation: Dissolve 5-10 mg of purified **avilamycin** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
- ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.
- ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms.
- COSY (Correlation Spectroscopy): Perform a DQF-COSY experiment to establish proton-proton spin-spin coupling networks within each sugar ring, identifying adjacent protons.
- TOCSY (Total Correlation Spectroscopy): Utilize a TOCSY experiment with varying mixing times (e.g., 20-120 ms) to identify all protons belonging to a particular spin system (i.e., within a single monosaccharide unit).
- HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the glycosidic linkages between the sugar units and the connection of the dichloroisovernic acid moiety.

- NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Acquire NOESY or ROESY spectra to determine the spatial proximity of protons, which is essential for establishing the stereochemistry of the glycosidic linkages and the conformation of the sugar rings.

Mass Spectrometry (MS)

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), has been instrumental in determining the molecular weight and fragmentation patterns of **avilamycin**, providing crucial information about its composition and the sequence of its constituent units.

Detailed Protocol for MS/MS Fragmentation Analysis:

- Sample Infusion: Prepare a dilute solution of **avilamycin** in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduce it into the mass spectrometer via direct infusion or liquid chromatography.
- Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the parent ion ($[M+H]^+$ or $[M+Na]^+$).
- Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
- Fragment Ion Analysis: Analyze the resulting fragment ions. The fragmentation pattern will reveal the loss of individual sugar units and other moieties, allowing for the sequencing of the oligosaccharide chain.

X-ray Crystallography

The definitive three-dimensional structure of **avilamycin** A was ultimately confirmed by single-crystal X-ray diffraction analysis. This technique provided unambiguous proof of the absolute configuration of all stereocenters.

General Workflow for X-ray Crystallography:

- Crystallization: Grow single crystals of **avilamycin** A suitable for X-ray diffraction. This is often the most challenging step and may require screening a wide range of solvents and

crystallization conditions.

- Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
- Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
- Structure Refinement: An initial model of the structure is built and refined against the experimental data to obtain the final, high-resolution three-dimensional structure.

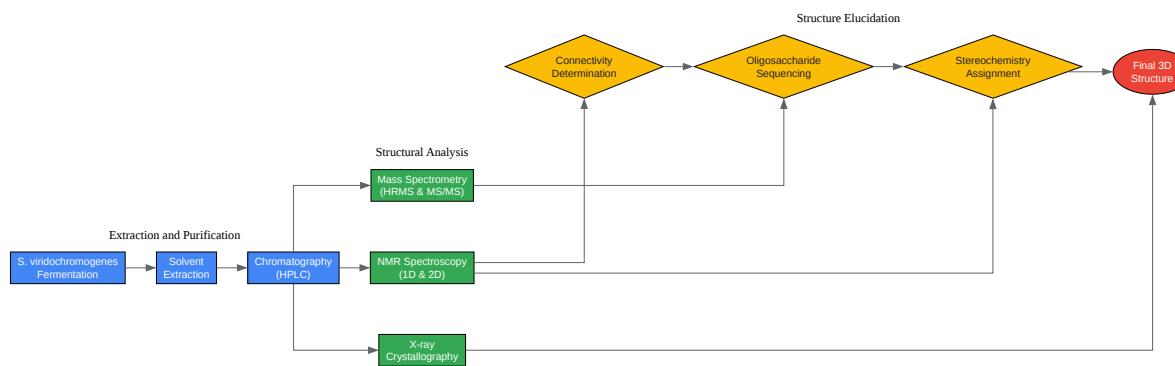
Quantitative Data

The following tables summarize key quantitative data obtained from the structural elucidation of **avilamycin A**.

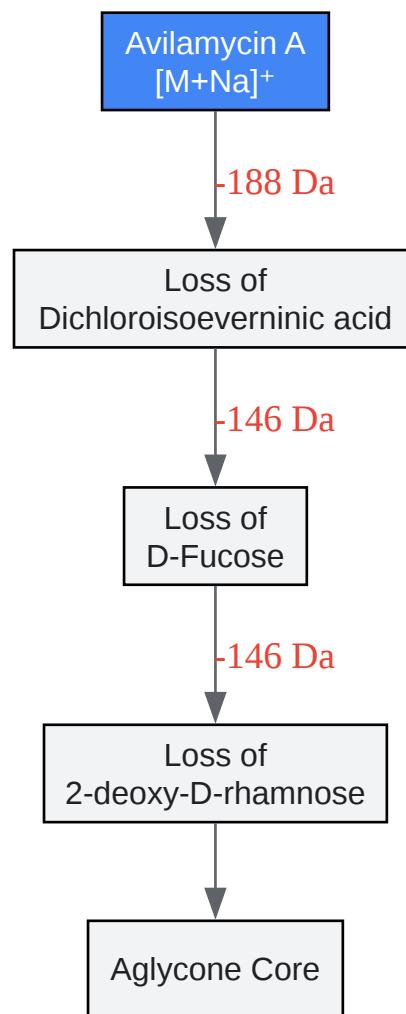
Table 1: Selected ^1H and ^{13}C NMR Chemical Shifts (ppm) for **Avilamycin A** in DMSO-d_6 .

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Dichloroisoeverninic Acid		
H-5'	6.85	112.4
C-1'	-	158.9
Sugar Unit A (Evalose)		
H-1a	4.98	98.2
C-1a	-	98.2
Sugar Unit B (D-Fucose)		
H-1b	5.21	101.5
C-1b	-	101.5
...

Note: This is a representative subset of the full NMR data.

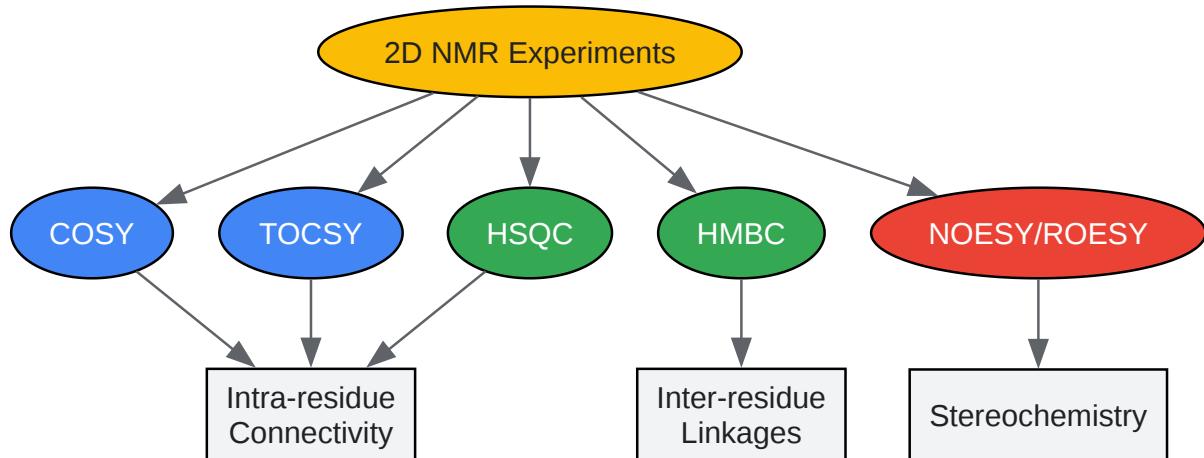

Table 2: Key Mass Spectrometry Fragmentation Data for **Avilamycin A**.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Inferred Structural Moiety Lost
1457.5 [M+Na] ⁺	1269.4	188.1	Dichloroisoeoverninic acid
1269.4	1123.3	146.1	D-Fucose
1123.3	977.2	146.1	2-deoxy-D-rhamnose
...


Note: Fragmentation data can vary depending on the ionization method and collision energy.

Visualizations

The following diagrams illustrate key workflows and relationships in the structural elucidation of **avilamycin**.


[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **avilamycin**.

[Click to download full resolution via product page](#)

Caption: Simplified fragmentation pathway of **avilamycin A** in MS/MS.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [structural elucidation of avilamycin and related compounds]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b193671#structural-elucidation-of-avilamycin-and-related-compounds\]](https://www.benchchem.com/product/b193671#structural-elucidation-of-avilamycin-and-related-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com